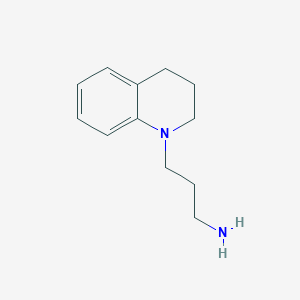

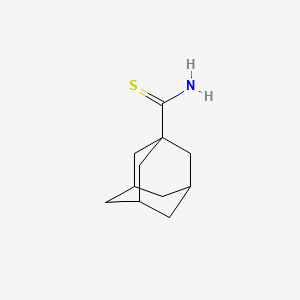

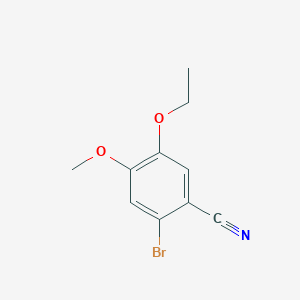

![molecular formula C11H8N2O B1336074 2-(Furan-2-yl)imidazo[1,2-a]pyridine CAS No. 28795-36-0](/img/structure/B1336074.png)

2-(Furan-2-yl)imidazo[1,2-a]pyridine

Descripción general

Descripción

“2-(Furan-2-yl)imidazo[1,2-a]pyridine” is a heterocyclic compound with a molecular weight of 185.19 . It has a wide range of pharmacological activities and is of increasing importance in the pharmaceutical industry .

Synthesis Analysis

The synthesis of “2-(Furan-2-yl)imidazo[1,2-a]pyridine” has been carried out through various methods. One method involves the palladium-catalyzed coupling reaction (Suzuki reaction) and the Vilsmeier-Haack reaction . Another method involves the reaction of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 .Molecular Structure Analysis

The molecular structure of “2-(Furan-2-yl)imidazo[1,2-a]pyridine” is represented by the linear formula C10H7N3O . The InChI code for this compound is 1S/C10H7N3O/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H .Chemical Reactions Analysis

The “2-(Furan-2-yl)imidazo[1,2-a]pyridine” molecule can undergo various chemical reactions. For instance, azocoupling, nitrosation, and bromination by 1 mole of bromine occur at position 3 of the bicycle . Reaction with 2 mol of bromine gives the 3,5‰-disubstituted derivative .Aplicaciones Científicas De Investigación

Organic Synthesis

Imidazo[1,2-a]pyridines, including “2-(Furan-2-yl)imidazo[1,2-a]pyridine”, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are used in the development of various drugs .

Material Science

The structural character of imidazo[1,2-a]pyridines makes them useful in material science . They are used in the development of various materials with unique properties .

Optoelectronic Devices

Imidazo[1,2-a]pyridines have been reported in different technological applications, such as optoelectronic devices . They are used in the development of devices that operate on both light and electricity .

Sensors

Imidazo[1,2-a]pyridines are used in the development of various types of sensors . These sensors can detect changes in their environment and convert these changes into readable signals .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridines have been used in the development of anti-cancer drugs . They have shown promising results in inhibiting the growth of cancer cells .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridines are used as emitters for confocal microscopy and imaging . They help in enhancing the image quality and resolution in these techniques .

Radical Reactions

Imidazo[1,2-a]pyridines are used in radical reactions for their direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions are crucial in various chemical processes .

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridine cores, including “2-(Furan-2-yl)imidazo[1,2-a]pyridine”, have increasing importance in the pharmaceutical industry . They have a broad range of biological and pharmacological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring their potential in various therapeutic applications.

Mecanismo De Acción

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to have various molecular mechanisms in the treatment of diseases .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to affect various pathways, including the pi3k/akt/mtor signaling pathway .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to have various effects, including induced cell cycle arrest and activation of caspase-3 .

Propiedades

IUPAC Name |

2-(furan-2-yl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-6-13-8-9(12-11(13)5-1)10-4-3-7-14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDJEDFUSPSLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412797 | |

| Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)imidazo[1,2-a]pyridine | |

CAS RN |

28795-36-0 | |

| Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)

![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)